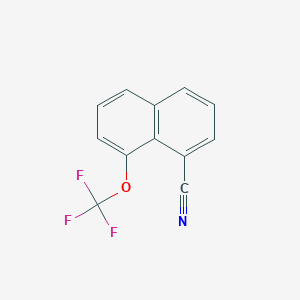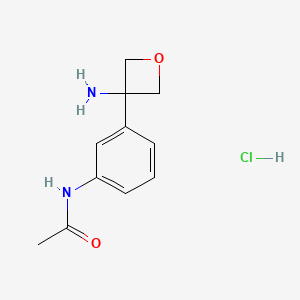
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetamide group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the oxetane intermediate.
Acetamide Formation: The acetamide group is introduced by reacting the phenyl-oxetane intermediate with acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxetane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, acetic anhydride, acetyl chloride, and other nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its effects on cellular processes and pathways are investigated to explore its potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and acetamide group play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the oxetane ring.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: A derivative with a sulfonamide group, exhibiting different pharmacological properties.
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide: Another derivative with a piperazine ring, used for its analgesic activity.
Uniqueness
N-(3-(3-Aminooxetan-3-yl)phenyl)acetamide hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1384264-62-3 |
|---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
N-[3-(3-aminooxetan-3-yl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-8(14)13-10-4-2-3-9(5-10)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3,(H,13,14);1H |
InChI Key |
UAGHDLNPTSDLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2(COC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


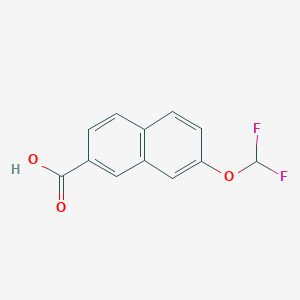
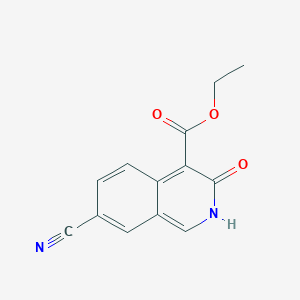
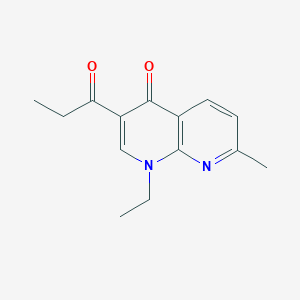
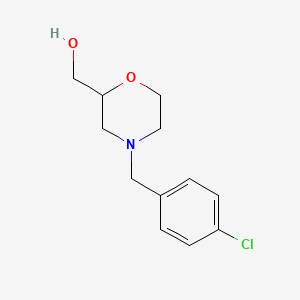
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)

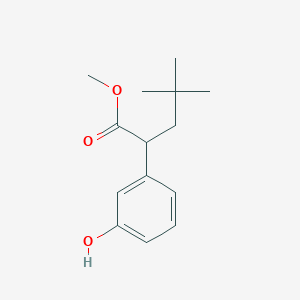



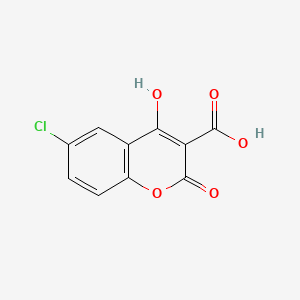
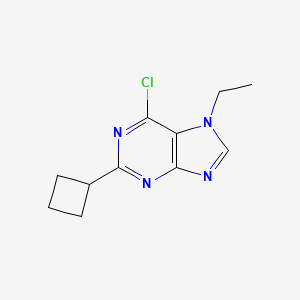
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
